1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-methyl-, ethyl ester
Description
1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-methyl-, ethyl ester is a pyrrole derivative characterized by:
- A pyrrole ring with a carboxylic acid group at position 3.
- An ethyl ester moiety at the carboxylic acid.
- Substituents: 5-hexyl (C6 alkyl chain) and 2-methyl groups.
Below, we compare it with structurally related pyrrole derivatives to highlight key differences in properties and applications.
Properties
CAS No. |
650616-15-2 |
|---|---|
Molecular Formula |
C14H23NO2 |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
ethyl 5-hexyl-2-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C14H23NO2/c1-4-6-7-8-9-12-10-13(11(3)15-12)14(16)17-5-2/h10,15H,4-9H2,1-3H3 |
InChI Key |
AQZCDVRBBQMPED-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC(=C(N1)C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrrole Ring
The initial step in synthesizing 1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-methyl-, ethyl ester is the formation of the pyrrole ring. This can be achieved through several methods:
Knorr Reaction : The Knorr synthesis involves the reaction of α-haloketones with primary amines in the presence of a base. In this case, the appropriate α-haloketone can be reacted with hexylamine and methylamine to yield the pyrrole structure.
Bromination and Ring Closure : Another method involves brominating propionaldehyde to produce 2-bromopropanal, followed by a ring closure reaction with ethyl acetoacetate and ammonia. This method has been noted for its mild reaction conditions and high conversion rates.
Esterification
Once the pyrrole ring is established, the next step is to introduce the ethyl ester functionality:
- Esterification Reaction : The carboxylic acid group can be converted into an ethyl ester by reacting with ethanol in the presence of an acid catalyst, such as sulfuric acid. This process typically requires heating under reflux conditions to drive the reaction to completion.
Here is a summarized procedure based on reported methods:
-
- Mix propionaldehyde with bromine in an aprotic solvent (e.g., dichloromethane) at controlled temperatures (0–50 °C) to obtain 2-bromopropanal.
-
- Combine 2-bromopropanal with ethyl acetoacetate and ammonia under alkaline conditions at similar temperature ranges for several hours until completion.
-
- React the resulting carboxylic acid with ethanol in the presence of sulfuric acid at elevated temperatures (reflux) until the reaction is complete.
To confirm the formation of 1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-methyl-, ethyl ester, various analytical techniques are employed:
Thin-Layer Chromatography (TLC) : Used to monitor the progress of reactions and assess purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides structural confirmation through chemical shifts corresponding to different hydrogen environments within the molecule.
The yield and purity of synthesized 1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-methyl-, ethyl ester are influenced by several factors:
| Factor | Influence on Yield & Purity |
|---|---|
| Reaction Temperature | Higher temperatures may increase reaction rates but can also lead to side reactions. |
| Reaction Time | Prolonged reaction times can enhance yield but may also degrade product quality if not monitored closely. |
| Purification Techniques | Use of recrystallization or chromatography can significantly improve purity levels post-synthesis. |
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-methyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole compounds.
Substitution: Substitution reactions, such as halogenation or alkylation, can occur at different positions on the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different chemical applications.
Scientific Research Applications
1H-Pyrrole derivatives are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Research has indicated that compounds containing pyrrole moieties can interact with various biological targets, making them valuable in drug development.
Case Studies in Drug Development
- Anticancer Activity : A study demonstrated that pyrrole derivatives exhibit significant cytotoxic effects against cancer cell lines. The presence of the ethyl ester group enhances the bioavailability of the compound, facilitating better interaction with cellular targets .
- Antimicrobial Properties : Research has shown that pyrrole-based compounds can inhibit bacterial growth. The hydrophobic hexyl chain may contribute to membrane permeability, allowing the compound to exert its antimicrobial effects more effectively .
Materials Science Applications
The unique properties of 1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-methyl-, ethyl ester make it suitable for use in materials science, particularly in the development of polymers and coatings.
Polymer Synthesis
The compound can be utilized as a monomer in polymerization reactions to create new materials with enhanced mechanical properties and thermal stability. For instance:
- Conductive Polymers : Incorporating pyrrole derivatives into polymer matrices has been shown to improve electrical conductivity, making them suitable for applications in sensors and electronic devices .
- Coatings : The hydrophobic nature of the hexyl group can enhance the water resistance of coatings, making them ideal for protective applications in various industries .
Organic Synthesis
1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-methyl-, ethyl ester serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create more complex structures.
Synthetic Pathways
- Reactions with Electrophiles : The nucleophilic nature of the pyrrole nitrogen allows it to react with electrophiles, leading to the formation of diverse derivatives that can be further functionalized for specific applications.
- Formation of Heterocycles : The compound can be utilized to synthesize other heterocyclic compounds through cyclization reactions, expanding the library of available pyrrole derivatives for pharmaceutical research .
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-methyl-, ethyl ester involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Substituent Effects and Structural Variations
Ethyl 5-(tert-butyl)-2-phenyl-1-tosyl-3-pyrroline-3-carboxylate (CAS 861668-04-4)
- Substituents : 5-tert-butyl, 2-phenyl, 1-tosyl (p-toluenesulfonyl), and ethyl ester.
- Key Differences: The pyrroline ring (partially saturated) reduces aromaticity compared to pyrrole. Tosyl group enhances stability and directs regioselectivity in reactions .
1H-Pyrrole-3-carboxylic acid, 5-(2-fluorophenyl)-, ethyl ester (CAS 881674-06-2)
- Substituents : 5-(2-fluorophenyl), 2-methyl, and ethyl ester.
- Increased polarity compared to the hexyl-substituted target compound, affecting solubility and bioavailability .
4-(5-Chloro-2-nitrophenyl)-1H-pyrrole-3-carboxylic acid ethyl ester (Compound 9a, )
- Substituents : 4-(5-chloro-2-nitrophenyl) and ethyl ester.
- Key Differences :
1H-Pyrrole-3-carboxylic acid, 4-(chloroacetyl)-2,5-dimethyl-, ethyl ester (CAS 125102-42-3)
- Substituents : 4-chloroacetyl, 2,5-dimethyl, and ethyl ester.
- Key Differences :
Functional Group Comparisons
| Compound | Substituents (Position) | Key Functional Groups | Lipophilicity (LogP)* | Applications |
|---|---|---|---|---|
| Target Compound | 5-hexyl, 2-methyl | Ethyl ester | High (C6 alkyl) | Drug intermediates, agrochemicals |
| Ethyl 5-(tert-butyl)-2-phenyl-1-tosyl-3-pyrroline-3-carboxylate | 5-tert-butyl, 2-phenyl, 1-tosyl | Ethyl ester, tosyl | Moderate | Directed synthesis (regioselectivity) |
| 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylate | 5-(2-fluorophenyl), 2-methyl | Ethyl ester | Moderate | Bioactive molecule synthesis |
| 4-(5-Chloro-2-nitrophenyl)-1H-pyrrole-3-carboxylate | 4-(5-chloro-2-nitrophenyl) | Ethyl ester, nitro, chloro | Low-Moderate | Reactive intermediates |
*Lipophilicity inferred from substituent properties.
Electronic and Steric Effects
- Hexyl vs. Aromatic Substituents :
- The hexyl chain in the target compound enhances lipophilicity, favoring membrane permeability in drug design.
- Aromatic substituents (e.g., fluorophenyl, nitrophenyl) engage in π-π stacking but may reduce solubility.
- Methyl vs. Bulkier Groups :
- The 2-methyl group in the target compound offers minimal steric hindrance, allowing for easier functionalization compared to phenyl or tert-butyl groups.
Biological Activity
1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-methyl-, ethyl ester (CAS Number: 650616-15-2) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 237.34 g/mol. The compound features a pyrrole ring, which is known for its diverse biological activities. The structural characteristics contribute to its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H23NO2 |
| Molecular Weight | 237.34 g/mol |
| CAS Number | 650616-15-2 |
| LogP | 3.6226 |
| PSA (Polar Surface Area) | 42.09 Ų |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including the target compound. For instance, compounds derived from pyrrole structures have shown significant activity against various bacterial strains, including Mycobacterium tuberculosis (Mtb). A study focusing on pyrrole-2-carboxamides indicated that modifications to the pyrrole ring could enhance anti-TB activity, suggesting that similar strategies could be applied to 1H-Pyrrole-3-carboxylic acid derivatives .
Cytotoxicity and Selectivity
The cytotoxicity profile of pyrrole derivatives is crucial for their therapeutic applications. Research indicates that compounds with a similar structure exhibit low cytotoxicity against human cell lines while maintaining potent antimicrobial effects. For example, certain pyrrole compounds demonstrated an IC50 value greater than 64 µg/mL against Vero cells, indicating a favorable selectivity index when compared to their antimicrobial potency .
Structure-Activity Relationship (SAR)
The biological activity of pyrrole derivatives often depends on their structural modifications. In the context of 1H-Pyrrole-3-carboxylic acid, substituents at specific positions can significantly alter its pharmacological profile. For example, the introduction of bulky groups or electron-withdrawing substituents has been shown to enhance activity against drug-resistant strains of bacteria .
Case Studies
- Anti-Tuberculosis Activity : A study evaluated various pyrrole derivatives for their ability to inhibit MmpL3, a crucial target in M. tuberculosis. Compounds structurally related to 1H-Pyrrole-3-carboxylic acid exhibited promising results, with some demonstrating MIC values below 0.016 µg/mL against resistant strains .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of pyrrole-based compounds on human cell lines. Compounds showed low toxicity profiles (IC50 > 64 µg/mL), which is critical for their development as therapeutic agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 1H-pyrrole-3-carboxylic acid esters, and how can reaction conditions be tailored for derivatives like the 5-hexyl-2-methyl variant?
- Methodological Answer : The TosMIC (tosylmethyl isocyanide) reaction is a robust approach for synthesizing substituted pyrrole esters. For example, alkylation of pyrrole precursors in anhydrous DMSO/Et₂O with NaH as a base can yield 5- and 2-substituted derivatives. Optimization involves adjusting stoichiometry (e.g., 1.2 equivalents of TosMIC to substrate) and reaction time (15–24 hours under argon) to improve regioselectivity and yield . Multi-step synthesis starting from ketones, as demonstrated for CB2 receptor antagonists, can also be adapted by introducing hexyl and methyl groups via N-alkylation or esterification .
Q. How can spectroscopic techniques validate the structure and purity of synthesized pyrrole esters?
- Methodological Answer :
- ¹H NMR : Analyze substituent patterns (e.g., hexyl protons at δ 0.8–1.5 ppm, methyl groups at δ 2.1–2.5 ppm).
- IR : Confirm ester carbonyl stretches (~1740 cm⁻¹) and pyrrole ring vibrations (~1600 cm⁻¹).
- Mass Spectrometry : Use high-resolution MS to verify molecular ions (e.g., C₁₅H₂₅NO₂ requires m/z 263.18).
Purity is assessed via elemental analysis (deviation <0.4%) and HPLC (≥98% purity criteria) .
Advanced Research Questions
Q. What computational strategies predict the biological activity of pyrrole derivatives, and how do substituents at positions 3 and 5 influence receptor binding?
- Methodological Answer : 3D-QSAR (CoMFA/CoMSIA) models correlate steric, electrostatic, and hydrophobic fields with activity. For AMPA receptor ligands, substituting position 3 with a carboxylic acid (vs. ester) enhances binding due to electrostatic interactions, while a hexyl group at position 5 improves hydrophobic complementarity. Contour maps from CoMFA suggest bulky electropositive groups at position 7/8 (e.g., CF₃) further optimize affinity .
Q. What challenges arise in achieving regioselective alkylation of pyrrole rings, and what strategies address these issues?
- Methodological Answer : Competing alkylation at N1 vs. C5 can occur. To favor C5 substitution:
- Use sterically hindered bases (e.g., NaH in DMSO) to deprotonate the pyrrole ring selectively.
- Employ directing groups (e.g., tosyl protection) to steer electrophilic attack.
- Microwave-assisted cyclization (e.g., 100°C, 30 minutes) enhances regiocontrol in heterocycle formation .
Q. How do hexyl and methyl substituents affect the physicochemical and pharmacokinetic properties of pyrrole-based compounds?
- Methodological Answer :
- Lipophilicity : Hexyl chains increase logP (measured via reverse-phase HPLC), enhancing membrane permeability but potentially reducing aqueous solubility.
- Metabolic Stability : Methyl groups at position 2 slow oxidative metabolism (CYP450 assays).
- Bioavailability : Balance logP (ideally 2–5) and polar surface area (<140 Ų) using computational tools like SwissADME .
Data Contradictions and Resolution
- Synthetic Yields : reports 20% yields for TosMIC-derived pyrroles, while achieves higher yields (27–30%) via iron-mediated reductions. Resolution involves optimizing reducing agents (e.g., Fe in acetic acid vs. catalytic hydrogenation) and purification methods (e.g., alumina vs. silica chromatography) .
- Bioactivity Predictions : emphasizes carboxylic acid groups for AMPA receptor binding, but ester derivatives in show pharmacological activity. This suggests context-dependent target interactions, requiring iterative synthesis and assay testing to resolve .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
